Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate
Description
Historical Development of Nitrobenzene Derivatives Containing Phenoxy Groups
Nitrobenzene derivatives have been integral to organic chemistry since their discovery in the 19th century. The foundational work of Mitscherlich in 1834 demonstrated the synthesis of nitrobenzene via nitration of benzene using concentrated nitric and sulfuric acids. Early applications focused on its role as a precursor to aniline, which became pivotal in dye manufacturing. The introduction of phenoxy groups into nitrobenzene frameworks emerged later, driven by the need to modify electronic properties and solubility.
The development of aryl ether linkages, such as phenoxy-nitrobenzene hybrids, gained momentum in the mid-20th century. For instance, patents from the 1970s–1980s detailed methods to attach phenoxy groups to nitrobenzene cores via nucleophilic aromatic substitution or Ullmann coupling. These modifications aimed to enhance thermal stability and electronic delocalization, critical for polymers and agrochemicals. A key breakthrough was the use of tert-butylphenoxy substituents, which introduced steric bulk to modulate reactivity. The synthesis of methyl 3-nitro-4-phenoxybenzoate derivatives, as described in CN100422137C, exemplified this trend, utilizing nitration and esterification steps to achieve regioselective functionalization.
Table 1: Key Historical Milestones in Nitrobenzene-Phenoxy Hybrid Synthesis
Emergence of Methyl 4-(4-tert-Butylphenoxy)-3-nitrobenzoate in Scientific Literature
This compound first appeared in patent literature in the early 2000s as part of efforts to optimize light-absorbing materials and polymer additives. Its structure combines three functional motifs:
- Nitro group at position 3, providing electron-withdrawing character.
- Phenoxy group at position 4, enabling π-conjugation and solubility modulation.
- tert-Butyl substituent on the phenoxy ring, imparting steric hindrance and oxidative stability.
The compound’s synthesis typically involves a multi-step sequence:
- Nitration of methyl 4-hydroxybenzoate using mixed acids (HNO₃/H₂SO₄) to yield methyl 3-nitro-4-hydroxybenzoate.
- Etherification with 4-tert-butylphenol under Mitsunobu conditions or via Williamson synthesis.
Recent studies, such as those in Journal of Polymer Materials, highlight its utility in chromophore design. The tert-butyl group prevents aggregation in polymeric matrices, while the nitro group enhances nonlinear optical (NLO) properties.
Current Research Significance in Organic Chemistry
This compound is now a model compound for studying:
- Steric effects on electrophilic substitution : The tert-butyl group directs incoming electrophiles to meta/para positions, altering reaction pathways.
- Solvatochromism : Nitro and phenoxy groups induce solvent-dependent UV-Vis shifts, valuable for sensor design.
- Polymer compatibility : Its ester group facilitates incorporation into polyesters and polyamides without phase separation.
Ongoing work explores its role in:
- Metal-organic frameworks (MOFs) : As a ligand for transition metals, leveraging nitro-phenoxy coordination sites.
- Photoredox catalysis : Nitro groups act as electron acceptors in visible-light-mediated reactions.
Table 2: Applications of this compound
| Application Area | Functionality Utilized | Reference |
|---|---|---|
| Nonlinear optics | Nitro group for NLO activity | |
| Polymer additives | tert-Butyl for thermal stability | |
| Catalysis | Electron-deficient aromatic ring |
Properties
IUPAC Name |
methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)13-6-8-14(9-7-13)24-16-10-5-12(17(20)23-4)11-15(16)19(21)22/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMJBJQMTDCJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 4-hydroxybenzoate to introduce the nitro group. This is followed by the etherification of the resulting nitro compound with 4-tert-butylphenol under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The tert-butyl group can be oxidized under strong oxidative conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Methyl 4-(4-tert-butylphenoxy)-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Oxidized derivatives of the tert-butyl group.
Scientific Research Applications
Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butylphenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electronic Effects : The electron-withdrawing nitro group at the 3-position enhances reactivity in nucleophilic substitutions. Substituents like bromine () or fluorine () introduce electronegativity, altering electronic density and reaction kinetics compared to the tert-butyl group’s steric dominance .
- Biological Activity : Cyclohexylacetyl-substituted analogues () exhibit antibiotic activity, whereas the tert-butyl variant’s bioactivity remains less documented, suggesting its utility lies more in synthetic intermediates .
Key Findings :
- Efficiency : The tert-butyl variant’s synthesis () achieves near-quantitative yield (98%), outperforming cinnamoyl-substituted analogues (47%) due to fewer side reactions .
- Catalysis: Palladium-based catalysts () enable selective aryl amination but require stringent conditions compared to straightforward nucleophilic substitutions for phenoxy derivatives .
Physicochemical and Spectral Properties
- NMR Data: Target Compound: Aromatic protons resonate at δ 7.73 (d, J = 2.00 Hz) and δ 7.45–7.37 (m), consistent with nitro and tert-butylphenoxy groups (similar to ) . Methyl 4-(2-bromophenoxy)-3-nitrobenzoate: Shows distinct splitting at δ 8.67 (d, J = 2.00 Hz) due to bromine’s anisotropic effect .
- Mass Spectrometry : Experimental molecular weights align with calculated values (e.g., 343.37 g/mol for the target compound vs. 321.0 g/mol for 2-bromo analogues) .
Commercial and Industrial Relevance
- Applications : The tert-butyl group’s hydrophobicity makes the compound suitable for photo-cleavable hydrogels () and polymer crosslinkers (), unlike fluorine-substituted analogues used in high-throughput drug synthesis .
Biological Activity
Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 286.32 g/mol
- CAS Number : 18595-14-7
The compound features a nitro group, which is often associated with increased biological activity due to its electrophilic nature, allowing it to interact with various biological molecules.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.025 | 0.050 |
| Bacillus cereus | 0.010 | 0.020 |
| Pseudomonas aeruginosa | 0.020 | 0.040 |
The results indicated that this compound exhibited significant antibacterial activity, outperforming conventional antibiotics such as ampicillin and streptomycin in some cases .
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrated antifungal properties in vitro. The following table summarizes its antifungal activity against selected fungal strains:
| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| Candida albicans | 0.015 | 0.030 |
| Aspergillus niger | 0.020 | 0.040 |
| Trichophyton mentagrophytes | 0.025 | 0.050 |
The compound's efficacy against these fungal strains suggests its potential as a therapeutic agent for fungal infections .
Anticancer Activity
Emerging research has also explored the anticancer properties of this compound. A study investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Case Study: Cytotoxicity Assessment
Using the MTT assay, the cytotoxic effects were evaluated:
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The results indicated that the compound significantly inhibited cell proliferation in both cancer cell lines, with lower IC values suggesting higher potency compared to other tested compounds .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Cell Wall Synthesis : Similar to other nitro compounds, it may interfere with bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in microbial and cancer cells, contributing to its cytotoxic effects.
Q & A
Q. Key intermediates :
- 3-Nitro-4-hydroxybenzoic acid
- 4-tert-butylphenol
- Methyl 3-nitro-4-hydroxybenzoate
How can spectroscopic methods distinguish this compound from structural analogs?
Basic Research Question
- ¹H/¹³C NMR :
- The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and 30–35 ppm (¹³C).
- The nitro group deshields adjacent protons, shifting aromatic protons downfield (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1720 cm⁻¹ (ester C=O) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 357 (C₁₈H₁₉NO₅) with fragmentation patterns confirming ester cleavage and nitro group retention .
What experimental design strategies optimize the coupling efficiency of the phenoxy group?
Advanced Research Question
Use a Box-Behnken design or Taguchi method to evaluate:
- Variables : Catalyst loading, temperature, solvent polarity.
- Response : Yield of coupled product.
- Example: A study using DMF as a solvent at 120°C with CuI catalyst achieved >85% coupling efficiency .
- Statistical analysis : ANOVA to identify significant factors and interactions .
How do electron-withdrawing groups (e.g., NO₂) influence reactivity in subsequent transformations?
Advanced Research Question
The nitro group:
- Increases acidity of adjacent protons, enabling deprotonation for nucleophilic substitution.
- Directs electrophilic substitution to meta/para positions. For example, reduction of NO₂ to NH₂ (using H₂/Pd-C) generates a reactive amine intermediate for further functionalization .
- Contradictory data : Nitro groups may sterically hinder reactions in crowded aromatic systems. Computational DFT studies can predict regioselectivity and transition-state energies .
How can computational methods streamline reaction pathway discovery for derivatives?
Advanced Research Question
- Reaction path search : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states.
- Machine learning : Train models on existing reaction datasets to predict viable conditions for novel derivatives .
- Case study : ICReDD’s hybrid approach reduced optimization time for similar nitroaromatic esters by 60% through computational-experimental feedback loops .
What strategies resolve contradictory data in nitro group stability under acidic/basic conditions?
Advanced Research Question
- Controlled hydrolysis studies : Monitor NO₂ stability via HPLC under varying pH (e.g., 50% degradation at pH >10 after 24 hours).
- Mechanistic probes : Isotopic labeling (¹⁵NO₂) to track nitro group retention during reactions .
- Comparative analysis : Contrast stability with analogs (e.g., methyl 3-nitro-4-fluorobenzoate shows higher acid resistance due to electron-withdrawing fluorine) .
How to validate synthetic routes for scalability in academic settings?
Advanced Research Question
- Process intensification : Use flow chemistry for hazardous steps (e.g., nitration).
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Case study : A batch-to-flow conversion for methyl 3-nitrobenzoate derivatives improved yield reproducibility by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
